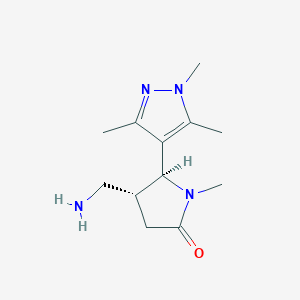

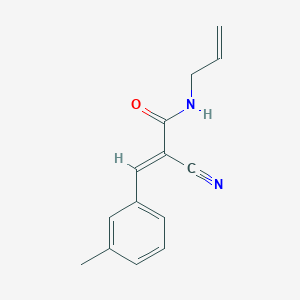

(4R,5S)-4-(Aminomethyl)-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R,5S)-4-(Aminomethyl)-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one is a chemical compound with potential therapeutic applications. It is commonly referred to as TAK-659 and is currently being investigated for its ability to inhibit BTK (Bruton's tyrosine kinase), a protein involved in B-cell signaling. In

Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure in the compound , is extensively utilized in medicinal chemistry for the development of new therapeutic agents. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is instrumental in the design of compounds due to its ability to efficiently explore the pharmacophore space. This is facilitated by its sp3 hybridization, which contributes to the stereochemistry of the molecule and increases three-dimensional coverage through the phenomenon known as “pseudorotation.” The derivatives of pyrrolidine, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their bioactive properties and target selectivity. This includes a comprehensive investigation into the influence of steric factors on biological activity, as well as detailed structure–activity relationship (SAR) analyses. Such research underscores the versatility of the pyrrolidine scaffold in drug development, highlighting its role in the synthesis of compounds with varied biological profiles (Li Petri et al., 2021).

Hybrid Catalysts in Synthesis

The compound's relevance extends to its potential utility in catalysis, particularly in the synthesis of complex molecules. Research on hybrid catalysts has illuminated their significance in the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in the pharmaceutical industry due to their broad synthetic applications and bioavailability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, has been explored for the synthesis of various derivatives through one-pot multicomponent reactions. This research highlights the application of these catalysts in creating lead molecules, emphasizing the compound’s potential role in facilitating complex synthesis processes (Parmar et al., 2023).

Propiedades

IUPAC Name |

(4R,5S)-4-(aminomethyl)-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-7-11(8(2)16(4)14-7)12-9(6-13)5-10(17)15(12)3/h9,12H,5-6,13H2,1-4H3/t9-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGPEVWESZUHC-SKDRFNHKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2C(CC(=O)N2C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)[C@@H]2[C@H](CC(=O)N2C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2835107.png)

![2-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2835109.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2835117.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2835118.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2835119.png)